3-Bromo-1H-indole-2-carbohydrazide
Description
Strategic Importance of the Indole (B1671886) Core in Drug Discovery and Medicinal Chemistry
The indole nucleus, a fused heterocyclic system of benzene (B151609) and pyrrole (B145914) rings, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold". nih.govresearchgate.net Its significance stems from its widespread presence in nature, forming the core of essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of pharmacologically potent alkaloids. bohrium.comnih.gov This natural prevalence has made it a focal point for drug discovery, leading to the development of numerous clinically approved drugs with diverse therapeutic applications, including anticancer (Vincristine), antihypertensive (Reserpine), and antidepressant (Amedalin) agents. nih.govmdpi.com
The indole ring's utility is magnified by its structural versatility and chemical reactivity, which allow for extensive modification to fine-tune its pharmacological profile. nih.govijpsr.com Its ability to mimic the structure of peptides and interact with various biological targets—such as enzymes (kinases, topoisomerases) and receptors—underpins its broad spectrum of activities. nih.govnih.govdovepress.com Researchers continuously explore indole derivatives for new therapeutic frontiers, investigating their potential as anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective agents. mdpi.comnih.govbiosynth.comresearchgate.net The development of novel synthetic strategies further expands the accessible chemical space, enabling the creation of new indole-based molecules with enhanced efficacy and potency. nih.govnih.gov
The Significance of Hydrazide Functionality in Bioactive Chemical Entities
The hydrazide functional group (-CONHNH₂) and its derivatives, particularly hydrazones, are recognized as powerful tools in medicinal chemistry. mdpi.comnih.gov These moieties are not merely inert linkers but are often crucial for a molecule's biological activity. rjptonline.org Hydrazides are key precursors for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. mdpi.commdpi.comresearchgate.net
Compounds containing the hydrazide or hydrazide-hydrazone structure exhibit a broad range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities. rjptonline.orgnih.govrroij.combohrium.com The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding allows for strong interactions with biological targets. researchgate.net For instance, the isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug in the treatment of tuberculosis. rjptonline.org The inclusion of this functionality in a molecule can significantly enhance its therapeutic potential, making it a recurring motif in the design of new bioactive chemical entities. mdpi.comnih.gov
Overview of Indole-2-carbohydrazide Scaffolds as Promising Pharmacological Agents
The specific combination of the indole ring and the carbohydrazide (B1668358) group at the 2-position creates the indole-2-carbohydrazide scaffold, a framework that has shown considerable promise, particularly in oncology. nih.gov Numerous studies have focused on the synthesis and biological evaluation of novel indole-2-carbohydrazide derivatives as potent anticancer agents. dovepress.comnih.govopenmedicinalchemistryjournal.com
Research has demonstrated that these compounds can exert their antiproliferative effects through various mechanisms. One notable mechanism is the inhibition of tubulin polymerization, a critical process for cell division, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net For example, certain N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown significant cytotoxicity at nanomolar concentrations against a wide panel of human tumor cell lines. nih.gov Other indole-2-carbohydrazide derivatives have been found to induce a form of non-apoptotic cell death called methuosis, characterized by the accumulation of large cytoplasmic vacuoles. nih.govbohrium.comtandfonline.com Furthermore, these scaffolds have been investigated for their anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow. nih.gov The potential to develop selective and potent anticancer agents has established the indole-2-carbohydrazide scaffold as a highly valuable lead structure in modern drug discovery. nih.govbohrium.com
Rationale for Bromination at the 3-Position of Indole-2-carbohydrazide in Modern Chemical Research
In the context of the indole nucleus, the position of bromination is crucial. mdpi.com The reaction of molecular bromine with an unsubstituted indole often leads to di- or tri-brominated products, making selective bromination a chemical challenge. core.ac.uk However, achieving substitution at a specific position, such as C-3, allows for the targeted modulation of the molecule's properties. The electronegative bromine atom at the 3-position can alter the electronic nature of the indole ring, influencing its interactions with biological targets. fiveable.me Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to a stronger and more selective binding to a target protein. ump.edu.pl Furthermore, the bromine atom serves as a versatile chemical handle, providing a site for further synthetic modifications to create a library of related compounds for structure-activity relationship (SAR) studies. eurekalert.org Research on related bromo-indole derivatives, such as 5-bromo-N,N-dimethyltryptamine and various 5-bromo-indole-2-carbohydrazides, has shown that bromination is a key factor in their neurological or anticancer activities. derpharmachemica.comontosight.ainih.gov Therefore, the synthesis of 3-Bromo-1H-indole-2-carbohydrazide is a rational design strategy aimed at creating a potent and specific pharmacological agent.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKOTYYYBJBGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 1h Indole 2 Carbohydrazide and Analogues
Established Synthetic Pathways for Indole-2-carbohydrazide Precursors
The creation of the indole-2-carbohydrazide scaffold is a foundational step. This is typically achieved from indole-2-carboxylic acid through methods that are well-established in organic synthesis.
Esterification and Subsequent Hydrazinolysis of Indole-2-carboxylic Acids
A common and reliable two-step pathway to synthesize 1H-indole-2-carbohydrazide begins with the esterification of 1H-indole-2-carboxylic acid. rdd.edu.iqunife.it This reaction is typically performed by refluxing the carboxylic acid in an alcohol, such as absolute ethanol (B145695), with a catalytic amount of a strong acid like sulfuric acid. rdd.edu.iqresearchgate.net The resulting ester, for instance, ethyl 1H-indole-2-carboxylate, is often used in the next step without extensive purification. researchgate.net
The second step is hydrazinolysis, where the ester is converted to the corresponding hydrazide. mdpi.com This is achieved by reacting the ester with hydrazine (B178648) hydrate. rdd.edu.iqunife.it The reaction can be carried out in a solvent like ethanol and may be refluxed for several hours to ensure complete conversion. rdd.edu.iq Upon cooling, the 1H-indole-2-carbohydrazide product often precipitates from the solution and can be purified by recrystallization. rdd.edu.iq This esterification-hydrazinolysis sequence is a widely used method for preparing the necessary precursor for the final bromination step. rdd.edu.iqresearchgate.netmdpi.com
| Starting Material | Reagents | Intermediate | Reagents | Final Product | Reference |
| 1H-Indole-2-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | 1H-Indole-2-carbohydrazide | rdd.edu.iqunife.itresearchgate.net |
Regioselective Bromination Strategies for the Indole (B1671886) Nucleus at C3-Position
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C3-position is the most nucleophilic and, therefore, the most reactive site. Achieving selective bromination at this position without forming polybrominated byproducts is a key challenge in the synthesis of 3-Bromo-1H-indole-2-carbohydrazide.
Direct Halogenation Techniques and Optimized Reaction Conditions
Direct bromination of an indole substrate is a common strategy to introduce a bromine atom at the C3 position. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it is a mild and effective source of electrophilic bromine, allowing for precise functionalization at the C3 position. smolecule.com The reaction of an indole with NBS can lead to the formation of the 3-bromoindole derivative. However, the high reactivity of the indole nucleus means that reaction conditions must be carefully controlled to avoid the formation of di- or tri-brominated products. core.ac.uk Alternative brominating agents like pyridinium (B92312) bromide perbromide have also been utilized, sometimes in solvents like pyridine (B92270), to achieve C3-bromination. researchgate.net In some cases, enzymatic halogenation using halogenase enzymes like RebH variants has been explored for the regioselective C3-bromination of indoles. frontiersin.org
| Substrate | Brominating Agent | Position of Bromination | Key Considerations | Reference |
| Indole | N-Bromosuccinimide (NBS) | C3 | Mild conditions to prevent polybromination | smolecule.com |
| Indole | Pyridinium bromide perbromide | C3 | Use of pyridine as solvent can be effective | researchgate.net |
| Indole | Molecular Bromine (Br₂) | C2, C3 | Often leads to 2,3-dibromoindole, poor selectivity | core.ac.uk |
Utilization of Brominated Indole Building Blocks in Multi-Step Synthesis
An alternative to direct bromination of the final precursor is a multi-step approach that begins with an already brominated indole building block. This strategy offers better control over the regiochemistry. The synthesis can start from a commercially available or prepared 3-bromoindole derivative, such as 3-bromo-1H-indole-2-carbaldehyde or 3-bromo-1H-indole-2-carboxylic acid. smolecule.comontosight.ai These intermediates already possess the bromine atom at the desired C3 position. The subsequent steps then focus on elaborating the functional group at the C2 position to form the carbohydrazide (B1668358). For example, 3-bromo-1H-indole-2-carboxylic acid could be converted to its corresponding ester and then treated with hydrazine hydrate, mirroring the pathway described in section 2.1.1 but with the brominated analogue. mdpi.com This building block approach is highly valuable for constructing complex molecules where direct bromination might be incompatible with other functional groups present in the molecule or lead to a mixture of isomers.
Synthesis of Tailored this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in drug discovery programs. These modifications are typically made by reacting the nucleophilic terminal nitrogen of the hydrazide group with various electrophiles. A common reaction is the condensation of the carbohydrazide with a range of aldehydes or ketones. mdpi.com This reaction, often catalyzed by a small amount of acid, yields the corresponding N'-substituted hydrazone derivatives. researchgate.net For instance, reacting 5-bromo-3-phenyl-1H-indole-2-carbohydrazide with various aldehydes leads to a series of hydrazone derivatives. nih.gov Similarly, reaction with isothiocyanates can produce thiosemicarbazide (B42300) derivatives, which can be further cyclized into other heterocyclic systems like thiazoles or triazoles. researchgate.net These synthetic modifications enable the creation of a diverse library of compounds based on the core this compound scaffold. researchgate.netnih.gov
Condensation Reactions with Carbonyl Compounds to Yield Hydrazones
A primary and effective method for modifying this compound is through condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to produce hydrazones. unica.itunife.it This reaction involves the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a Schiff base, specifically a hydrazone with a characteristic C=N-NH-C=O linkage.
The synthesis is typically carried out by refluxing the indole carbohydrazide with the chosen aldehyde or ketone in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid. nih.govmdpi.commdpi.com This straightforward approach allows for the creation of a diverse library of hydrazone derivatives by simply varying the carbonyl reactant. For instance, reactions with various substituted aromatic and heteroaromatic aldehydes yield a range of N'-arylidene-1H-indole-2-carbohydrazides. unica.itunife.it The products of these condensation reactions are often obtained in good to excellent yields and can be purified by crystallization. unica.it While many hydrazones can exist as E/Z isomers, the E-isomer is frequently isolated due to its higher stability. nih.govnih.gov
The strategic introduction of different carbonyl compounds allows for the fine-tuning of the molecule's steric and electronic properties. This has been explored in the synthesis of derivatives from analogues like 1H-Indole-2-carbohydrazide and 3-phenyl-1H-indole-2-carbohydrazide, with the methodologies being directly applicable to the 3-bromo variant. unica.itnih.govnih.gov
Table 1: Examples of Carbonyl Compounds Used in Condensation Reactions with Indole-2-Carbohydrazides
| Carbonyl Compound Type | Specific Example | Resulting Hydrazone Derivative | Reference |
| Hydroxyarylaldehydes | 2-Hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-1H-indole-2-carbohydrazide | unica.itunife.it |
| Heterocyclic Aldehydes | Pyridine-3-carboxyaldehyde | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | mdpi.com |
| Indole Aldehydes | 1H-indole-3-carboxyaldehyde | N′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | mdpi.com |
| Ketones (Isatins) | 5-Chloro-isatin | N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | mdpi.com |
| Pyrrole (B145914) Aldehydes | Various substituted pyrrole aldehydes | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | nih.gov |
Coupling with Thiazolyl Moieties and Other Nitrogen-Containing Heterocycles
Beyond simple hydrazones, the this compound scaffold can be elaborated by coupling it with various heterocyclic systems, notably those containing nitrogen and sulfur, such as the thiazole (B1198619) ring. Thiazole and its derivatives are significant pharmacophores known for a wide range of biological activities. mdpi.com
A common synthetic route to couple a thiazole moiety involves a multi-step process. First, the indole-2-carbohydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate, 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide, is then cyclized with an α-haloketone, like a substituted phenacyl bromide, in a Hantzsch-type thiazole synthesis. mdpi.com This reaction sequence efficiently yields N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives. mdpi.com
Similarly, other nitrogen-containing heterocycles can be incorporated. For instance, coupling with the 1,2,4-triazole (B32235) ring system has been successfully achieved. nih.govacs.org The synthesis begins with the formation of N-aryl-2-(1H-indole-2-carbonyl)hydrazine-1-carbothioamides from the reaction of indole-2-carbohydrazide with aryl isothiocyanates. nih.govacs.org These thiosemicarbazide intermediates are then cyclized under basic conditions, such as refluxing in aqueous potassium hydroxide, to afford 5-(1H-indol-2-yl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.govacs.org These triazole-indoles serve as platforms for further functionalization.
Table 2: Examples of Heterocyclic Moieties Coupled to the Indole-2-Carbohydrazide Scaffold
| Heterocyclic Moiety | Synthetic Strategy | Intermediate | Resulting Structure | Reference |
| Thiazole | Hantzsch synthesis | 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | N′-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | mdpi.com |
| 1,2,4-Triazole | Cyclization of thiosemicarbazide | N-Aryl-2-(1H-indole-2-carbonyl)hydrazine-1-carbothioamide | 5-(1H-Indol-2-yl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.govacs.org |
| Pyridine | Condensation with aldehyde | 1H-Indole-2-carbohydrazide | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | mdpi.com |
Formation of Complex Hybrid Structures for Enhanced Bioactivity
The development of complex hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a powerful strategy in modern drug discovery. researchgate.net This approach aims to create compounds with improved affinity, selectivity, or even dual-action capabilities by targeting multiple biological pathways. The this compound framework is an excellent starting point for designing such hybrids.
The synthesis of these complex structures often leverages the reactions described previously. For example, the indolyl-1,2,4-triazole hybrids are designed as potential dual inhibitors of enzymes like PARP-1 and EGFR, which are crucial in cancer progression. nih.govacs.org The synthetic pathway allows for the introduction of various substituents on the triazole ring and subsequent S-alkylation of the thione group, leading to a library of compounds with diverse biological profiles. nih.govacs.org These modifications are intended to enhance the molecule's interaction with specific biological targets.
Another approach involves creating hydrazone-based hybrids where the carbonyl portion is itself a biologically active scaffold. The condensation of 5-bromo-1H-indole-2-carbohydrazide with N-benzyl-isatin, for instance, yields N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide, a hybrid molecule that combines the indole and isatin (B1672199) scaffolds, both of which are known for their anticancer properties. researchgate.net Similarly, linking the indole-hydrazide core to moieties known for antioxidant properties can result in multifunctional molecules with both antiproliferative and radical-scavenging activities. unica.it The strategic selection of building blocks is crucial for achieving the desired enhanced bioactivity in the final hybrid compound. unica.itnih.gov
Table 3: Examples of Hybrid Structures and Their Targeted Enhanced Bioactivity
| Hybrid Structure Type | Building Blocks | Synthetic Approach | Targeted Bioactivity | Reference |
| Indole-Triazole Hybrid | Indole-2-carbohydrazide + Aryl isothiocyanate + Alkyl halides | Thiosemicarbazide formation, cyclization, and alkylation | Dual PARP-1/EGFR inhibition for anticancer activity | nih.govacs.org |
| Indole-Isatin Hybrid | 5-Bromo-1H-indole-2-carbohydrazide + N-benzyl-isatin | Hydrazone formation via condensation | Anti-angiogenesis and anti-proliferation | researchgate.net |
| Indole-Hydrazone Antioxidant | 1H-Indole-2-carbohydrazide + Hydroxyarylaldehydes | Hydrazone formation via condensation | Dual antioxidant and antiproliferative activity | unica.it |
| Indole-Pyrrole Hybrid | 3-Phenyl-1H-indole-2-carbohydrazide + Pyrrole aldehydes | Hydrazone formation via condensation | Dual tubulin and aromatase inhibition | nih.gov |
Pre Clinical Pharmacological Profiling and Mechanistic Elucidation of 3 Bromo 1h Indole 2 Carbohydrazide Derivatives
Investigations into Anticancer and Antiproliferative Efficacy
The anticancer potential of 3-Bromo-1H-indole-2-carbohydrazide derivatives is rooted in their ability to induce cell death and inhibit the growth of cancer cells. Pre-clinical studies have explored these effects across a variety of cancer types, revealing a broad spectrum of activity and shedding light on the molecular pathways these compounds influence.
In Vitro Cytotoxicity Assessments Across Diverse Cancer Cell Lines
The initial step in evaluating the anticancer potential of these derivatives involves assessing their direct cytotoxic effects on cancer cells grown in a laboratory setting. A range of human cancer cell lines, representing different types of cancer, have been utilized for this purpose.
Notably, a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazide derivatives demonstrated dose-dependent cytotoxicity. derpharmachemica.com Similarly, novel 5-bromoindole-2-carboxylic acid hydrazone derivatives have shown potent activity; for instance, the derivative 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was identified as the most potent against Hep G2 hepatocellular carcinoma cells, with an IC50 value of 14.3 μM. researchgate.net
Further studies on indole-2-carbohydrazide derivatives have confirmed their efficacy against colon cancer cell lines. One derivative, compound 24f, displayed significant cytotoxic activity against HCT116 and SW480 cells, with GI50 values of 8.1 μM and 7.9 μM, respectively. researchgate.netnih.gov This compound was notably inactive against the normal human fetal lung fibroblast cell line, MRC-5, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov
Other related structures, such as those incorporating a 3-phenyl-1H-indole-2-carbohydrazide core with bromine substitution, have also shown strong anticancer activities. Derivatives with a bromine substitution at the R1 position displayed the most prominent anticancer effects, with some showing IC50 values under 0.5 μM against the HuCCA-1 (cholangiocarcinoma) cell line. researchgate.net Specifically, derivative 27b was most active against the HepG2 (liver cancer) cell line (IC50 = 0.34 µM), and derivative 27d was potent against the A549 (lung cancer) cell line (IC50 = 0.43 µM). researchgate.net
The anti-proliferative effects of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide were evaluated against A549 lung cancer cells, revealing an IC50 of 45.5 µg/mL. waocp.org Additionally, some indole (B1671886) derivatives have demonstrated activity against breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.netnih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | Hep G2 (Liver) | IC50 | 14.3 μM | researchgate.net |
| Indole-2-carbohydrazide derivative (24f) | HCT116 (Colon) | GI50 | 8.1 μM | researchgate.netnih.gov |
| Indole-2-carbohydrazide derivative (24f) | SW480 (Colon) | GI50 | 7.9 μM | researchgate.netnih.gov |
| Bromo-substituted 3-phenyl-1H-indole-2-carbohydrazide (27b) | HepG2 (Liver) | IC50 | 0.34 µM | researchgate.net |
| Bromo-substituted 3-phenyl-1H-indole-2-carbohydrazide (27d) | A549 (Lung) | IC50 | 0.43 µM | researchgate.net |
| Bromo-substituted 3-phenyl-1H-indole-2-carbohydrazide | HuCCA-1 (Bile Duct) | IC50 | <0.5 μM | researchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | IC50 | 45.5 µg/mL | waocp.org |
Modulation of Cellular Proliferation and Viability in Pre-clinical Models
Beyond direct cytotoxicity, these derivatives have been shown to inhibit the proliferation and reduce the viability of cancer cells. Indole-2-carbohydrazides have been recognized for their utility in inhibiting cell proliferation. derpharmachemica.com Studies have demonstrated that these compounds can suppress the growth of tumor cells, as seen with derivatives active against HCT116 and SW480 cell lines. researchgate.netnih.gov The compound 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide significantly inhibited the proliferation of A549 lung cancer cells. waocp.org Similarly, certain furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives have shown potent antiproliferative activities against various human cancer cell lines. nih.gov
Analysis of Cell Cycle Perturbations and Arrest Induction (e.g., G2/M Phase Arrest, S Phase Arrest)
A key mechanism through which many anticancer agents exert their effects is by disrupting the cell cycle, a tightly regulated process that governs cell division. Several derivatives of this compound have been found to cause cell cycle arrest, primarily at the G2/M phase.
The 5-bromo-indole hydrazone derivative, 5BDBIC, was shown to induce cell cycle arrest at the G2/M phase in Hep G2 cells. researchgate.net This effect is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle required for cell division. researchgate.netnih.gov Indeed, various 3-phenyl-1H-indole-2-carbohydrazide derivatives, including those with bromine substitutions, were found to induce G2/M phase arrest in the A549 lung cancer cell line. researchgate.net Further investigation into thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives revealed that compounds 6i and 6j also induced G2/M cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Methuosis)
Inducing programmed cell death is a hallmark of effective cancer therapies. Research has shown that this compound derivatives can trigger cancer cell death through multiple pathways, including apoptosis and methuosis.
Apoptosis, or programmed cell death, is a common mechanism. The 5-bromo-indole hydrazone derivative 5BDBIC was found to induce the intrinsic apoptosis pathway in Hep G2 cells following its inhibition of VEGFR-2 TK activity and G2/M phase arrest. researchgate.net Likewise, thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives 6i and 6j were shown to induce apoptosis in MDA-MB-231 cells, which typically follows G2/M arrest. nih.gov
A less common, non-apoptotic form of cell death called methuosis has also been linked to indole-based compounds. nih.govacs.org Methuosis is characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, leading to cell death. acs.org Researchers have successfully designed novel methuosis-inducing anticancer agents by combining the pharmacophore of a 1H-indole-2-carbohydrazide derivative with other key structural elements. nih.gov One such derivative, 12A, was found to be a selective methuosis inducer that was highly effective against various cancer cell lines while being significantly less toxic to normal cells. nih.govbohrium.com
Evaluation of Anti-angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.org Inhibiting angiogenesis is therefore a key strategy in cancer treatment.
Inhibition of Endothelial Cell Migration and Tube Formation In Vitro (e.g., HUVEC cells)
The anti-angiogenic potential of this compound derivatives has been evaluated using in vitro models, primarily with Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation.
A novel series of indole-2-carbohydrazide derivatives, including compound 24f, were assessed for their anti-angiogenic capabilities through HUVEC migration and endothelial microtubule formation assays. researchgate.netnih.gov The results indicated that these derivatives are promising inhibitors of angiogenesis. researchgate.netnih.gov The mechanism for compound 24f was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways in HUVECs. nih.gov
Further supporting these findings, the carbothioamide derivative 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide demonstrated significant anti-angiogenic activity, inhibiting blood vessel sprouting in a rat aorta assay with an IC50 of 56.9 µg/mL. waocp.org This compound also managed to inhibit the proliferation of HUVECs with an IC50 of 76.3 µg/mL, reinforcing its anti-angiogenic properties. waocp.org The inhibition of HUVEC migration is a key indicator of anti-angiogenic effect, and various indolic compounds have been shown to reverse VEGF-induced migration of these cells. mdpi.com
Assessment of Anti-angiogenic Effects in Ex Vivo and In Vivo Models (e.g., CAM assay)
The anti-angiogenic potential of this compound derivatives has been substantiated through various established experimental models. The chick chorioallantoic membrane (CAM) and rat aortic ring (RAR) assays are two of the primary methods used to evaluate the ability of these compounds to inhibit the formation of new blood vessels.
One notable derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), has demonstrated significant and dose-dependent suppression of blood vessel growth. nih.govresearchgate.net In the ex vivo rat aorta ring assay, N-5-BIC achieved an 87.37% reduction in microvessel sprouting at a concentration of 100 μg/ml. researchgate.net The potent anti-angiogenic effect was further corroborated in the in vivo CAM assay, which confirmed a significant regression of blood vessels compared to controls. nih.govresearchgate.netcolmed-alnahrain.edu.iq Another study determined the half-maximal inhibitory concentration (IC50) for the anti-angiogenic activity of N'-(1-benzyl-2-oxindolin-3-ylidene)-5-bromo-1H-2-carbohydrazide to be 18.42 µg/mL in vivo. colmed-alnahrain.edu.iq
Similarly, other indole-2-carbohydrazide derivatives have shown promise. Compound 9d, for instance, exhibited a 79% inhibition of angiogenesis in the CAM assay at a very low concentration of 10 nM/egg. researchgate.net Another derivative, referred to as 2-NPHC, also displayed significant, dose-dependent anti-angiogenic activity in the rat aorta assay. researchgate.net These findings from both ex vivo and in vivo models underscore the robust anti-angiogenic capacity of this class of compounds.
Table 1: Anti-angiogenic Activity of this compound Derivatives in Ex Vivo and In Vivo Models
| Compound/Derivative | Assay Model | Key Findings | Reference |
| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | Rat Aortic Ring (RAR) | 87.37% inhibition at 100 μg/ml | researchgate.net |
| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | Chick Chorioallantoic Membrane (CAM) | Significant regression of blood vessels | nih.govresearchgate.net |
| N'-(1-benzyl-2-oxindolin-3-ylidene)-5-bromo-1H-2-carbohydrazide | In vivo Angiogenesis Assay | IC50 = 18.42 µg/mL | colmed-alnahrain.edu.iq |
| Compound 9d (indole-2-carbohydrazide derivative) | Chick Chorioallantoic Membrane (CAM) | 79% inhibition at 10 nM/egg | researchgate.net |
| 2-NPHC (carbothioamide indole derivative) | Rat Aortic Ring (RAR) & CAM Assay | Significant dose-dependent anti-angiogenic activity | researchgate.net |
Molecular Mechanisms of Angiogenesis Inhibition (e.g., VEGFR-2 Tyrosine Kinase Pathway Modulation, VEGF Gene Expression)
Research into the molecular underpinnings of the anti-angiogenic activity of this compound derivatives has primarily focused on their interaction with the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, and its inhibition is a key strategy in anti-angiogenic therapy. nih.gov
Several studies have shown that these indole derivatives can effectively modulate this pathway. For example, the derivative N-5-BIC was found to significantly reduce the gene expression of VEGF in the HCT116 colon cancer cell line at concentrations of 200 and 400 µg/ml. nih.govresearchgate.net This downregulation of VEGF, a potent stimulator of endothelial cell proliferation and migration, is a likely contributor to the observed anti-angiogenic effects. nih.govcolmed-alnahrain.edu.iq
Direct inhibition of the VEGFR-2 tyrosine kinase is another crucial mechanism. A novel series of indole-2-carbohydrazide derivatives were evaluated for their effect on VEGFR-2, with compound 24f demonstrating inhibition of the receptor and its downstream signaling proteins in human umbilical vein endothelial cells (HUVECs). nih.gov More potently, derivative 9d was identified as an excellent VEGFR-2 kinase inhibitor with an IC50 value of 0.051 μM. researchgate.net Molecular docking studies further revealed that compound 9d acts as a Type II inhibitor of VEGFR-2 kinase, indicating a specific mode of binding and inhibition. researchgate.net These results strongly suggest that the anti-angiogenic properties of these compounds are mediated, at least in part, through the disruption of the VEGF/VEGFR-2 signaling axis.
Table 2: Molecular Mechanisms of Angiogenesis Inhibition by Indole-2-Carbohydrazide Derivatives
| Compound/Derivative | Molecular Target | Observed Effect | Reference |
| N-5-BIC | VEGF Gene Expression (in HCT116 cells) | Significant reduction at 200 and 400 µg/ml | nih.govresearchgate.net |
| Compound 24f | VEGFR-2 Signaling Pathway (in HUVECs) | Inhibition of VEGFR-2 and downstream proteins | nih.gov |
| Compound 9d | VEGFR-2 Tyrosine Kinase | IC50 = 0.051 μM; identified as a Type II inhibitor | researchgate.net |
| 2-NPHC | VEGF Gene Expression (in HCT116 cells) | Notable decrease in gene expression | pensoft.net |
Antimicrobial Activity Investigations
Beyond their anti-angiogenic effects, this compound and its related structures have been investigated for their potential as antimicrobial agents.
Broad-Spectrum Antibacterial Activity Profiling (e.g., against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)
Indole-based compounds, including carbohydrazide (B1668358) derivatives, have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that specific substitutions on the indole ring system can significantly influence this activity. For instance, a study on 3-phenyl-1H-indole-2-carbohydrazide derivatives revealed that halogen substitutions led to excellent inhibition of bacterial growth. nih.gov
A series of N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, which share a core structural similarity, were tested against several bacteria. arabjchem.org Within this series, compound 3p showed excellent activity against Bacillus subtilis and Escherichia coli, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. arabjchem.org Other derivatives in the same study exhibited moderate activity against Staphylococcus aureus, B. subtilis, E. coli, and Pseudomonas vulgaris with MIC values ranging from 62.50 to 125 μg/mL. arabjchem.org Another study exploring indole diketopiperazine alkaloids found compounds that were highly active against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with MIC values as low as 0.94–3.87 μM. researchgate.net
Table 3: Antibacterial Activity of Indole Carbohydrazide Derivatives and Related Compounds
| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |
| N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (3p) | Bacillus subtilis | 31.25 μg/mL | arabjchem.org |
| N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (3p) | Escherichia coli | 31.25 μg/mL | arabjchem.org |
| N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides (various) | S. aureus, B. subtilis, E. coli, P. vulgaris | 62.50 - 125 μg/mL | arabjchem.org |
| Indole diketopiperazine alkaloids (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 μM | researchgate.net |
Antifungal Efficacy Assessments (e.g., against Aspergillus niger, Candida albicans, F. graminearum, F. oxysporum, F. moniliforme, P. p. var. nicotianae, C. lunata)
The antifungal properties of indole carbohydrazide derivatives have also been a subject of scientific inquiry. Studies have screened these compounds against clinically and agriculturally relevant fungal pathogens.
Derivatives of 5-substituted-3-phenyl-1H-indole-2-carbohydrazide were evaluated for their activity against Aspergillus niger and Candida albicans. nih.gov Similarly, N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides were tested for antifungal efficacy. arabjchem.org Compounds 3o and 3p from this series demonstrated significant activity against A. niger, with a MIC value of 31.25 μg/mL, which was comparable to the standard drug fluconazole. arabjchem.org While data exists for A. niger and C. albicans, specific research on the efficacy of this compound derivatives against Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Phytophthora p. var. nicotianae, and Curvularia lunata is less prevalent in the reviewed literature.
Table 4: Antifungal Activity of Indole Carbohydrazide Derivatives and Related Compounds
| Compound/Derivative Class | Fungus | Activity (MIC) | Reference |
| N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (3o, 3p) | Aspergillus niger | 31.25 μg/mL | arabjchem.org |
| 5-substituted-3-phenyl-1H-indole-2-carbohydrazide derivatives | Aspergillus niger | Screened | nih.gov |
| 5-substituted-3-phenyl-1H-indole-2-carbohydrazide derivatives | Candida albicans | Screened | nih.gov |
Antimycobacterial Activity and Target Engagement (e.g., against Mycobacterium tuberculosis via MmpL3 protein disruption)
A particularly promising area of research for indole-based compounds is in the development of new treatments for tuberculosis. Several studies have identified indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis growth. nih.govnih.gov
The primary molecular target for many of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govfrontiersin.orgmdpi.com MmpL3 is a crucial transporter responsible for exporting mycolic acid precursors (in the form of trehalose (B1683222) monomycolate) across the mycobacterial plasma membrane, a vital step in the biosynthesis of the unique and protective mycobacterial cell wall. nih.govmdpi.com Inhibition of MmpL3 disrupts this process, leading to cell death. nih.gov
Rational design and synthesis of indoleamide analogues have yielded compounds with exceptional activity. Compound 8g, an indole-2-carboxamide derivative, displayed a high potency against the drug-sensitive H37Rv strain of M. tuberculosis with a MIC of 0.32 μM. nih.gov Docking studies suggested that this compound adopts a binding profile within the MmpL3 active site similar to other known MmpL3 inhibitors. nih.gov Another study identified an indole-2-carboxamide (compound 26) with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis (MIC = 0.012 μM). nih.gov However, it has also been noted that some indole derivatives with a bromine substituent at the 5th position exhibited antimycobacterial activity that was weaker than the standard drug ethambutol. researchgate.net
Other Identified Biological Activities and Modulatory Effects
In addition to the activities detailed above, derivatives of this compound have been associated with other significant biological effects.
Antiproliferative and Cytotoxic Activity: Many of the studies investigating anti-angiogenic effects also report potent antiproliferative and cytotoxic activities against various human cancer cell lines, including HCT116 (colon), SW480 (colon), HepG2 (liver), and K562 (leukemia). researchgate.netnih.govunife.it For example, compound 24f was potently cytotoxic against HCT116 and SW480 cell lines with GI50 values of 8.1 and 7.9 μM, respectively, while remaining inactive against the normal MRC-5 cell line. nih.gov
Tubulin Inhibition: Certain indole-2-carbohydrazide derivatives have been identified as tubulin polymerization inhibitors. researchgate.netnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov
Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals. The compound N-5-BIC demonstrated significant, concentration-dependent antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 129.6 µg/ml. researchgate.net This antioxidant property may contribute indirectly to its other biological effects, including anti-angiogenesis. nih.govpensoft.net
Other Activities: The broader class of indole derivatives has been linked to a vast range of pharmacological activities, including anti-inflammatory, antiviral, and antiplatelet aggregation effects, highlighting the versatility of the indole scaffold in drug discovery. researchgate.netsmolecule.comresearchgate.net
Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition, Acetylcholinesterase Inhibition)
Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease.
α-Glucosidase Inhibition:
A number of indole-carbohydrazide derivatives have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential as therapeutic agents for type 2 diabetes. nih.gov For instance, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 6.31 to 49.89 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Another study on new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives reported good to moderate inhibitory abilities, with some derivatives exhibiting Ki values between 14.65 and 37.466 µM, again surpassing acarbose (Ki = 42.38 µM). researchgate.net
Notably, a recently designed series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives all proved to be excellent α-glucosidase inhibitors, with IC50 values ranging from 26.8 to 311.3 µM, all more potent than acarbose (IC50 = 752.0 µM). nih.gov Within this series, the 4-bromo derivative (compound 5k) was the most potent, with an IC50 value approximately 28 times lower than that of acarbose. nih.gov Phenoxy-triazole-indole hybrids have also been highlighted for their potent α-glucosidase inhibition, with IC50 values as low as 6.31 µM.
| Derivative Series | Reported IC50/Ki Values | Reference Compound | Reference Value | Source |
|---|---|---|---|---|
| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids | 6.31 - 49.89 µM (IC50) | Acarbose | 750.0 µM (IC50) | nih.gov |
| Indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives | 14.65 - 37.466 µM (Ki) | Acarbose | 42.38 µM (Ki) | researchgate.net |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives | 26.8 - 311.3 µM (IC50) | Acarbose | 752.0 µM (IC50) | nih.gov |
| 4-bromo derivative (5k) | ~28-fold more potent than acarbose | Acarbose | - | nih.gov |
Acetylcholinesterase Inhibition:
The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. While direct studies on this compound are limited, related indole derivatives have shown promise. A study on novel indole-based hydrazide-hydrazone derivatives revealed varying degrees of AChE inhibitory activity. nih.gov For instance, some of these derivatives exhibited IC50 values for AChE inhibition in the micromolar range. mdpi.com Specifically, indole amines have been identified as potential cost-effective acetylcholinesterase inhibitors with IC50 values comparable to the standard drug galantamine. researchgate.net
Research on 2-benzoylhydrazine-1-carboxamides, which share structural similarities, has also shown dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 44 to 100 µM. nih.gov Some of these compounds were more potent AChE inhibitors than the drug rivastigmine. nih.gov
Antioxidant Capacity and Reactive Oxygen Species Scavenging Mechanisms
Indole derivatives are recognized for their antioxidant properties. researchgate.net The antioxidant potential of various indole-carbohydrazide derivatives has been evaluated through different assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
One study on a 5-bromo-1H-indole-2-carbohydrazide derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), demonstrated a significant, concentration-dependent decrease in DPPH free radicals, with an IC50 value of 129.6 µg/ml. nih.govresearchgate.net Another bromo-indole derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, showed an IC50 value of 113.964 ± 0.076 μg/ml in a DPPH assay. bohrium.com
The antioxidant activity of arylidene-1H-indole-2-carbohydrazones is influenced by the number and position of hydroxyl groups on the arylidene moiety. unica.it Compounds with a greater number of hydroxyl groups tend to exhibit higher antioxidant capacity. unica.it For example, indole derivatives with two or three hydroxyl groups on the arylidene ring were the most effective antioxidants in one series. unica.it
| Compound | IC50 Value (µg/ml) | Source |
|---|---|---|
| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | 129.6 | nih.govresearchgate.net |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 113.964 ± 0.076 | bohrium.com |
Neuroprotective Potential and Modulation of Neurodegenerative Targets (e.g., Monoamine Oxidase inhibition)
Indole-based compounds are being explored for their neuroprotective effects, with some derivatives showing potential in the context of neurodegenerative diseases. nih.govnih.gov One of the mechanisms underlying this potential is the inhibition of monoamine oxidases (MAO), particularly MAO-B, which is a target for Parkinson's disease treatment.
While direct data on this compound is scarce, related structures have shown notable MAO inhibitory activity. For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated, and it was found that a compound with a 3-bromo substituent on the phenyl ring had lower MAO-B inhibition compared to derivatives with chloro, methoxy, fluoro, cyano, or methyl groups at the same position. mdpi.com In another study, a 2-fluoro-5-bromophenyl derivative of N-methyl-piperazine chalcone (B49325) exhibited selective inhibition against MAO-B with an IC50 of 1.11 μM. researchgate.net Furthermore, resveratrol (B1683913) analogues have been investigated as MAO inhibitors, with some showing selective and potent inhibition of MAO-B. mdpi.com
The neuroprotective potential of indole derivatives also stems from their antioxidant and anti-aggregation properties, which are relevant to conditions like Alzheimer's disease. nih.gov
Investigation of Specific Signaling Pathway Modulations (e.g., MAPK/JNK for methuosis induction, Tubulin polymerization inhibition)
MAPK/JNK for Methuosis Induction:
Certain indole derivatives have been identified as inducers of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. The c-Jun N-terminal kinase (JNK) signaling pathway, a part of the MAPK pathway, plays a crucial role in this process. nih.gov
Studies on synthetic indolyl-pyridinyl-propenones (IPPs) have shown that these compounds can trigger methuosis. nih.gov One such compound, MOMIPP, induces a significant increase in the phosphorylation of MKK4, an upstream kinase of JNK. nih.gov The activation of JNK is an early event in methuosis induced by cytotoxic IPPs. nih.gov Furthermore, a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives found that a lead compound, 12A, induced methuosis and that the MAPK/JNK signaling pathway was involved in this process. bohrium.comnih.gov Treatment with compound 12A led to a dose-dependent increase in the levels of phosphorylated JNK (p-JNK) and p-ERK1/2 in cancer cells. nih.gov
Tubulin Polymerization Inhibition:
Inhibition of tubulin polymerization is a well-established anticancer mechanism. Several indole derivatives have been shown to act as tubulin inhibitors, often by binding to the colchicine site. nih.govresearchgate.netnih.gov
A series of indole-based chalcone derivatives containing a 3-bromo-3,5-dialkoxylated phenyl moiety were synthesized as tubulin polymerization inhibitors. nih.gov One compound from this series exhibited an IC50 value of 17.8 ± 0.2 μM for tubulin polymerization inhibition. nih.gov Another study on 3-phenyl-1H-indole-2-carbohydrazide derivatives found that bromine substitution at the R1 position led to prominent anticancer activities. nih.gov Specifically, derivatives 27b-27d showed strong tubulin inhibition comparable to the lead compound. researchgate.netnih.gov
| Derivative Series | Reported IC50 Value | Source |
|---|---|---|
| Indole-based chalcone with 3-bromo-3,5-dialkoxylated phenyl moiety (compound 33b) | 17.8 ± 0.2 μM | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide with single chloro-substitution (derivative 3h) | Strongest tubulin inhibitor in the series | nih.gov |
Structure Activity Relationship Sar Analysis of 3 Bromo 1h Indole 2 Carbohydrazide Derivatives
Stereoelectronic Impact of Bromine Substitution at the 3-Position on Biological Activity
The substitution of a bromine atom at the C3 position of the indole (B1671886) ring introduces significant stereoelectronic changes that can profoundly influence biological activity. The C3 position is electronically the most favored for electrophilic substitution within the indole ring, making it a common site for modification. researchgate.net
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which can alter the electron density distribution across the indole ring system. This modification can influence the pKa of the indole N-H group and affect non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. researchgate.net Concurrently, bromine possesses lone pairs of electrons that can participate in a resonance-donating effect (+M). This dual electronic nature can modulate the molecule's reactivity and its ability to interact with specific amino acid residues in a protein's active site. While direct studies on 3-bromo-1H-indole-2-carbohydrazide are limited, research on related halo-indole derivatives has demonstrated that halogen substitution often enhances biological potency. For instance, studies on N-benzyl-indole derivatives revealed that compounds with a 5-bromo substitution exhibited enhanced potency as pp60(c-Src) tyrosine kinase inhibitors. nih.gov
Steric Effects: The bromine atom is significantly larger than a hydrogen atom, introducing steric bulk at the 3-position. This steric hindrance can have several consequences:
It can lock the molecule into a specific conformation, reducing its rotational freedom. This pre-organization can be entropically favorable for binding to a specific receptor, potentially increasing affinity and selectivity.
It can create favorable van der Waals or halogen bonding interactions within a target's binding pocket.
Conversely, the steric bulk can also prevent the molecule from fitting into a binding site, leading to reduced activity or altered selectivity.
Modest structural changes on the indole framework have been shown to have a significant bearing on the molecular target of compounds, suggesting that the specific placement and nature of substituents like bromine are critical determinants of the biological outcome. nih.gov
Contribution of the Hydrazide Bridge and Other Substituents to Biological Potency
The carbohydrazide (B1668358) moiety (-CONHNH2) is a crucial functional group that imparts significant chemical and biological properties to the molecule. mdpi.com It is a versatile scaffold that serves as a key building block for the synthesis of various heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net
The hydrazide group has several key features:
Hydrogen Bonding: It contains multiple hydrogen bond donors (N-H) and acceptors (C=O), enabling strong and specific interactions with biological targets.
Chelating Properties: Acid hydrazones, which can be readily formed from the hydrazide, are important bidentate ligands capable of coordinating with metal ions, a property relevant for inhibiting metalloenzymes. mdpi.comresearchgate.net
Keto-Enol Tautomerism: The hydrazide-hydrazone structure can exist in an equilibrium between keto (amido) and enol (iminol) forms, which can influence its reactivity and binding modes. mdpi.com
Synthetic Handle: The terminal amine is a reactive nucleophile, allowing for the straightforward synthesis of a diverse library of derivatives, typically hydrazones, by condensation with various aldehydes and ketones. semanticscholar.org
The biological potency of indole-2-carbohydrazide derivatives is highly dependent on the nature of the substituents on both the indole ring and the hydrazide moiety. For example, a series of indole-carbohydrazide hybrids were evaluated as α-glucosidase inhibitors, demonstrating that the substituent on an N-phenylacetamide moiety attached to the core structure dramatically influenced inhibitory activity. The derivative with a 4-methoxy substituent was found to be the most potent, being nearly 120 times more effective than the standard drug, acarbose (B1664774). nih.gov
| Compound ID | Substituent (at para-position of N-phenylacetamide) | IC₅₀ (µM) |
|---|---|---|
| 11d | -OCH₃ (Methoxy) | 6.31 ± 0.03 |
| 11f | -Cl (Chloro) | 9.53 ± 0.04 |
| 11c | -CH₃ (Methyl) | 19.12 ± 0.05 |
| 11g | -Br (Bromo) | 49.89 ± 0.09 |
| Acarbose (Standard) | N/A | 750.0 ± 10.0 |
This data clearly illustrates that subtle changes in the electronic properties of a distal substituent can lead to significant variations in biological potency.
Identification of Essential Pharmacophoric Features for Target Binding and Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, a general pharmacophore can be constructed based on recurring interaction patterns observed in related molecules.
Key pharmacophoric features include:
Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide bridge serves as a primary hydrogen bond acceptor. nih.gov
Hydrophobic Aromatic Region: The indole ring itself provides a large, planar hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. mdpi.com
Additional H-bond Donors/Acceptors: The terminal -NH2 group of the hydrazide or the N-H of a derived hydrazone provides additional points for hydrogen bonding.
Halogen Atom: The bromine atom at the 3-position can act as a hydrophobic feature, a weak hydrogen bond acceptor, or a halogen bond donor, contributing to binding affinity and selectivity.
Molecular docking studies of related indole-2-carbohydrazide derivatives have provided insight into their binding modes. For example, potent anticancer derivatives were found to bind to the colchicine (B1669291) site of tubulin. nih.govrsc.org These studies revealed that the indole scaffold fits into a hydrophobic pocket, while the hydrazide moiety forms key hydrogen bonds that anchor the ligand within the active site, validating the proposed pharmacophoric model. nih.gov
Elucidation of Structural Determinants Governing Selective Biological Effects
The specific arrangement and properties of substituents on the this compound scaffold are the primary determinants of its selective biological effects. Even minor modifications can shift the activity of the compound from one target to another or alter its selectivity profile among different isoforms of an enzyme or receptor.
Research has shown that modest structural changes to an indole framework can result in significantly different biological outcomes; for instance, two closely related derivatives were found to induce G1 and G2 cell cycle arrest, respectively, indicating they interact with different molecular targets. nih.gov This highlights the principle that small structural modifications can govern selective biological effects.
The selectivity of this compound derivatives can be attributed to:
Conformational Restriction: The steric bulk of the 3-bromo substituent can restrict the molecule's conformation, making it a better fit for a specific binding pocket while precluding its entry into others.
Target-Specific Interactions: The electronic nature of the bromine atom and other substituents dictates the types of interactions the molecule can form. A compound with an electron-rich substituent might favorably interact with an electron-deficient region of one protein, while a compound with a hydrogen bond donor might be selective for a target with an accessible acceptor.
Differential Target Expression: The versatility of the indole carbohydrazide scaffold has led to the development of derivatives that target a range of proteins, including VEGFR-2, tubulin, and α-glucosidase. nih.govrsc.orgnih.gov The specific modifications made to the parent scaffold direct its activity toward these distinct targets. For example, certain thiophenyl-carbohydrazide derivatives showed selective cytotoxicity against specific cancer cell lines, such as COLO 205 colon cancer and SK-MEL-5 melanoma cells, indicating that the structural features of these compounds are particularly well-suited for targets overexpressed or unique to those cells. rsc.org
Computational Chemistry and Advanced Molecular Modeling of 3 Bromo 1h Indole 2 Carbohydrazide
Quantum Chemical Characterization
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-Bromo-1H-indole-2-carbohydrazide. These theoretical studies offer a detailed understanding of the molecule's reactivity, stability, and potential for intermolecular interactions.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO)
The electronic characteristics of this compound and its derivatives are often investigated using Density Functional Theory (DFT). tandfonline.comresearchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial descriptor of a molecule's chemical reactivity and kinetic stability; a smaller energy gap generally indicates higher reactivity. researchgate.netnih.gov
For indole (B1671886) derivatives, these calculations help in understanding their electronic transitions and charge transfer possibilities within the molecule. researchgate.netscience.gov The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. This information is vital for predicting how the molecule will interact with biological macromolecules.
Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Indole Derivative
| Parameter | Value | Reference |
| HOMO Energy (eV) | -6.25 | researchgate.net |
| LUMO Energy (eV) | -1.25 | researchgate.net |
| Energy Gap (ΔE) (eV) | 5.00 | researchgate.net |
| Ionization Potential (I) (eV) | 6.25 | researchgate.net |
| Electron Affinity (A) (eV) | 1.25 | researchgate.net |
| Global Hardness (η) | 2.50 | researchgate.net |
| Global Softness (σ) | 0.40 | researchgate.net |
| Electronegativity (χ) | 3.75 | researchgate.net |
| Electrophilicity Index (ω) | 2.81 | researchgate.net |
| Note: The values presented are for a representative indole derivative and may vary for this compound. |
Conformational Analysis and Tautomeric Equilibria via Semi-Empirical and DFT Methods
Conformational analysis of this compound is essential to identify the most stable three-dimensional arrangement of the molecule, which is crucial for its biological activity. Both semi-empirical and DFT methods are employed to explore the potential energy surface and determine the preferred conformations. physchemres.org For similar indole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), have been successfully used to obtain optimized molecular geometries. researchgate.netphyschemres.orgresearchgate.net
Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton, is a relevant consideration for the carbohydrazide (B1668358) moiety. Quantum chemical methods can predict the relative energies of different tautomers, thereby identifying the most stable form under physiological conditions. For related heterocyclic systems like 1,2,4-triazoles, NMR spectroscopy and computational analysis have been used to study the equilibrium between neutral and protonated species. researchgate.net
Reactivity Descriptors and Molecular Electrostatic Potential Mapping
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). researchgate.net These parameters are valuable for understanding the molecule's propensity to participate in chemical reactions and form bonds with other molecules.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. tandfonline.comuni-muenchen.de The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. physchemres.orguni-muenchen.de For indole derivatives, MEP analysis helps to pinpoint the sites involved in hydrogen bonding and other non-covalent interactions, which are critical for ligand-receptor binding. tandfonline.comphyschemres.org The nitrogen and oxygen atoms of the carbohydrazide group, for instance, are often identified as key hydrogen bond acceptor sites. tandfonline.com
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used to understand the binding mechanisms of this compound derivatives with various biological targets and to rationalize their observed biological activities.
Ligand-Protein Binding Mode Elucidation (e.g., Tubulin Colchicine (B1669291) Site, VEGFR-2 Tyrosine Kinase Domain, α-Glucosidase Active Site, MmpL3)
Molecular docking studies have been instrumental in elucidating the binding modes of indole-2-carbohydrazide derivatives with several important therapeutic targets:
VEGFR-2 Tyrosine Kinase Domain: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.gov Docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives have revealed their potential to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. researchgate.net The 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form interactions with key amino acid residues like Asp1046. researchgate.net
α-Glucosidase Active Site: α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. bohrium.comscribd.com Docking studies of indole-carbohydrazide derivatives have demonstrated their ability to interact with the active site residues of α-glucosidase. bohrium.comnih.gov These studies help in understanding the structure-activity relationships and designing more potent inhibitors.
MmpL3: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. nih.govresearchgate.net Indole-2-carboxamides, structurally related to this compound, have been shown to inhibit MmpL3. nih.govchemrxiv.org Docking simulations have been used to predict the binding of these compounds within the MmpL3 active site, often involving hydrophobic interactions and hydrogen bonding. chemrxiv.orgrsc.org
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations provide detailed information about these interactions:
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity of ligand binding. In the case of indole derivatives, the carbohydrazide moiety, with its amide and amino groups, can act as both a hydrogen bond donor and acceptor. For instance, docking studies of indole derivatives with VEGFR-2 have shown hydrogen bond formation with key residues like Asp1046 and Glu885. tandfonline.comresearchgate.net
Pi-Pi Stacking: The aromatic indole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. ucl.ac.uksciforum.net These interactions further stabilize the ligand-protein complex.
Table 2: Predicted Interactions of a Representative Indole-Carbohydrazide Derivative with the VEGFR-2 Active Site
| Interaction Type | Interacting Residues | Reference |
| Hydrogen Bonding | Asp1046 | researchgate.net |
| Pi-Alkyl Interactions | Leu889, Ile888, Leu1019 | researchgate.net |
| Pi-Alkyl Interactions | Val848, Leu1035, Ala866 | researchgate.net |
| Note: The interacting residues are for a 5-bromoindole-2-carboxylic acid hydrazone derivative and may differ for this compound. |
Prediction of Binding Affinities and Free Energies (e.g., Ki values, ΔH, ΔG)
Computational methods are instrumental in predicting the binding affinities and thermodynamic profiles of ligands to their target proteins. For derivatives of this compound, these predictions are crucial for identifying promising drug candidates.
Molecular docking studies have been employed to predict the binding free energies of various indole derivatives. For instance, in the context of α-glucosidase inhibition, the binding energy of potent inhibitors was calculated to understand their interaction with the enzyme's active site. nih.gov One study on cyclic sulfonamides identified a potent inhibitor, compound 12i , which exhibited a strong binding affinity for α-amylase with a low inhibitory constant (Ki) of 0.0704 and a binding free energy of -31.47 ± 1.07 kcal/mol, indicating a stable complex. mdpi.com The van der Waals and electrostatic energies for this complex were -50.65 ± 0.71 and -28.056 ± 1.56 kcal/mol, respectively. mdpi.com
Similarly, in the study of corrosion inhibitors, the change in standard free energy of adsorption (ΔG°ads) is calculated to determine the strength of interaction between the inhibitor molecule and the metal surface. acs.org A high value of the adsorption equilibrium constant (Kads) and a negative ΔG°ads value signify a strong and spontaneous adsorption process. acs.org For example, the enthalpy of adsorption (ΔH°ads) for a thiophene-based hydrazide was found to be low, suggesting physisorption as the primary mode of interaction. acs.org
These predictive calculations of binding affinities and free energies are vital for prioritizing compounds for synthesis and further biological evaluation.
Dynamic Simulations and Conformational Landscape Exploration (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a ligand and its complex with a biological target. These simulations are essential for understanding the stability of binding modes predicted by molecular docking.
For instance, a 50 ns MD simulation was performed on novel pyrazole-carboxamide derivatives complexed with human carbonic anhydrase (hCA) I and II. nih.gov The simulations revealed that the docked compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations over time. nih.gov Similarly, MD simulations of a potent cyclic sulfonamide inhibitor in complex with α-amylase confirmed the stability of the binding predicted by docking studies. mdpi.com
In another study, MD simulations were used to analyze the binding of N-benzyl indole-derived hydrazones to the epidermal growth factor receptor (EGFR). rsc.org The binding free energies were calculated using the Molecular Mechanics combined with the Generalized Born Surface Area (MMGBSA) method, providing a more accurate estimation of the ligand's affinity. rsc.org
These dynamic simulations offer critical insights into the behavior of this compound derivatives at the molecular level, validating docking predictions and elucidating the stability of ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
Development of Predictive Models for Biological Activity
QSAR models are developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. journalmedicals.com This process involves selecting a set of known active compounds, calculating various molecular descriptors, and using statistical methods like multiple linear regression (MLR) to build a predictive model. journalmedicals.com
For example, 2D QSAR models have been developed for arylthioquinoline derivatives to predict their anti-mycobacterial activity. journalmedicals.com In another study, QSAR analysis was attempted for indole carbohydrazide derivatives to understand their antiplatelet aggregation activity, although a significant correlation was not found, possibly due to multiple receptor binding sites. researchgate.net The development of these models can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. journalmedicals.com
Descriptor Analysis and Feature Selection for Activity Prediction
The foundation of a robust QSAR model lies in the selection of relevant molecular descriptors. mdpi.com These descriptors quantify various aspects of a molecule's structure, including topological, geometrical, and electronic properties. journalmedicals.com
In a QSAR study of arylidene indoles as anti-platelet aggregation inhibitors, various descriptors were calculated, including frontier molecular orbitals (HOMO, LUMO), dipole moment, and partial charges. researchgate.net Feature selection methods are then employed to identify the descriptors that have the most significant impact on the biological activity. mdpi.com This analysis not only helps in building a predictive model but also provides insights into the structural features that are crucial for the desired pharmacological effect.
In Silico ADME Prediction for Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to assess the "drug-likeness" of a compound. derpharmachemica.com One of the most widely used guidelines is Lipinski's Rule of Five. dovepress.com
Derivatives of this compound have been subjected to these in silico analyses. For instance, a series of new isatin (B1672199)–indole conjugates were found to follow Lipinski's Rule of Five, with calculated logP values between 2.2 and 4.2, molecular weights between 304 and 473, and appropriate numbers of hydrogen bond donors and acceptors, suggesting good potential for oral bioavailability. dovepress.com Similarly, synthesized (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides were evaluated for their pharmacokinetic parameters, with several compounds falling within the acceptable range for properties like aqueous solubility and blood-brain barrier penetration. derpharmachemica.com
Studies on various indole-carbohydrazide derivatives have consistently shown that many of these compounds adhere to Lipinski's rule, indicating their potential as orally active drug candidates. nih.govbohrium.com These in silico ADME predictions are invaluable for identifying compounds with favorable pharmacokinetic profiles early in the drug development process, thereby reducing the likelihood of late-stage failures.
Emerging Research Frontiers and Future Directions for 3 Bromo 1h Indole 2 Carbohydrazide
Rational Design of Next-Generation Analogues and Hybrid Structures with Enhanced Specificity
The rational design of new chemical entities (NCEs) based on the 3-bromo-1H-indole-2-carbohydrazide scaffold is a major focus of contemporary research. A key strategy is the molecular hybridization approach, which combines the essential pharmacophoric units of two or more different structures into a single scaffold to enhance biological properties. researchgate.net This has led to the development of numerous analogues and hybrid molecules with improved potency and target specificity.
Researchers have successfully synthesized and evaluated several series of these derivatives:
Furanyl- and Thiophenyl-carbohydrazides: By combining the indole-2-carbohydrazide core with furan (B31954) and thiophene (B33073) moieties, scientists have created potent antiproliferative agents. nih.gov Modifications, such as adding electron-withdrawing groups like bromo, chloro, or nitro to the thiophenyl ring, have been explored to refine their activity. nih.gov
Pyrrolyl-carbohydrazides: The synthesis of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives has yielded compounds with potent anticancer and dual tubulin/aromatase inhibitory activities. researchgate.net
Isatin-Indole Hybrids: Conjugating the indole-carbohydrazide structure with isatin (B1672199) (1H-indole-2,3-dione), another privileged heterocyclic system, has produced novel molecules. nih.govmdpi.com For instance, N'-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-1H-indole-3-carbohydrazide is one such hybrid developed as a potential anti-proliferative agent. nih.gov
Benzofuran-carbohydrazides: The reaction of 2-(4-Bromophenyl)-1H-indol-3-ylmethylene with benzofuran-2-carbohydrazide has also been used to generate new hybrid structures. scirp.org
These design strategies focus on creating analogues that can better fit into the binding sites of specific biological targets, thereby enhancing their therapeutic effect and potentially reducing off-target effects. The goal is to develop next-generation compounds with superior efficacy for conditions such as cancer. researchgate.netnih.gov
Table 1: Examples of Designed Analogues and Hybrid Structures
| Derivative Class | Example Compound Name | Key Feature | Reference |
|---|---|---|---|
| Thiophenyl-carbohydrazide | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | Combination of indole-carbohydrazide with a thiophene ring. | nih.gov |
| Pyrrolyl-carbohydrazide | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | Hybrid of indole-carbohydrazide and a pyrrole (B145914) moiety. | researchgate.net |
| Isatin-Indole Hybrid | N'-(5-Bromo-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | Conjugation of indole-carbohydrazide with an isatin core. | nih.gov |
| Pyridine-Pyrimidine Hybrid | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide | Incorporation of a pyridine-pyrimidine pharmacophore. | nih.govbohrium.com |
Identification and Validation of Novel Molecular Targets for Therapeutic Intervention
A critical aspect of advancing this compound in drug development is the identification and validation of its molecular targets. The interaction of these indole (B1671886) derivatives with specific proteins, enzymes, or nucleic acids is fundamental to their mechanism of action.
Current research has identified several key targets:
Tubulin: Many indole-2-carbohydrazide derivatives have been identified as potent tubulin polymerization inhibitors. researchgate.net They are believed to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. researchgate.netresearchgate.netnih.gov This makes tubulin a validated target for the anticancer activity of this class of compounds.
VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Certain 5-bromoindole-2-carboxylic acid hydrazone derivatives have been designed and validated as inhibitors of VEGFR-2 tyrosine kinase. researchgate.net Inhibition of this enzyme can block angiogenesis, thereby providing an anti-cancer effect. researchgate.netresearchgate.net Molecular docking studies have confirmed the binding affinity of these compounds to the VEGFR-2 active site. researchgate.net
Bcl2/BclxL Proteins: The anti-apoptotic proteins Bcl2 and BclxL are overexpressed in many cancers and contribute to their survival and resistance to treatment. Novel isatin-indole conjugates have been developed as potential inhibitors of these proteins, making them attractive targets for inducing apoptosis in cancer cells. nih.gov
Methuosis Induction: Some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. nih.govbohrium.com This represents a novel therapeutic strategy, particularly for cancers that have become resistant to traditional apoptosis-inducing drugs. nih.gov
The validation of these targets confirms the therapeutic potential of this compound derivatives and provides a solid foundation for further optimization.
Integration of Advanced Synthetic Methodologies with Automated Platforms
The efficient synthesis of diverse libraries of indole derivatives is crucial for rapid drug discovery and optimization. Modern chemistry is moving towards advanced, automated, and miniaturized synthetic methods to accelerate this process while reducing waste and resources. nih.govrsc.org
Key advancements applicable to the synthesis of this compound and its analogues include:
Automated Nanoscale Synthesis: Researchers have successfully used acoustic droplet ejection (ADE) technology for the high-throughput screening of synthetic reactions on a nanomole scale. nih.govresearchgate.net This platform allows for the rapid and automated synthesis of large collections of compounds, which is highly beneficial for exploring the chemical space and studying structure-activity relationships. researchgate.net The technology has been applied to produce diverse libraries of indole-based scaffolds. nih.govrsc.org
Continuous Flow Synthesis: Multistep continuous flow synthesis offers a rapid and efficient alternative to traditional batch processing. nih.gov This methodology has been used to generate complex, drug-like 2-(1H-indol-3-yl)thiazole derivatives in reaction times of less than 15 minutes and in high yields over multiple steps without isolating intermediates. nih.gov Such platforms are highly automatable and scalable, providing significant advantages for chemical manufacturing.
Advanced Catalytic Approaches: The development of new catalytic methods remains essential for the construction of the indole nucleus and its subsequent derivatization. researchgate.net These advanced synthetic recipes provide the tools needed to build the complex architectures required for next-generation therapeutic agents.
The integration of these advanced synthetic methodologies with automated platforms represents a transformative step in chemical synthesis, enabling the faster generation and testing of novel this compound derivatives. ucla.edu
Synergistic Applications in Multi-Drug Resistance Reversal Strategies
Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov A promising future direction for derivatives of this compound is their use in strategies to overcome MDR.
The indole scaffold is recognized for its potential in this area. nih.gov Research has shown that some indole-containing compounds can reverse multidrug resistance, for example, by reducing the expression of proteins involved in drug efflux. nih.gov
The development of indole-2-carbohydrazide derivatives that induce non-apoptotic cell death pathways, such as methuosis, is a particularly relevant strategy. nih.gov Since many conventional chemotherapies rely on inducing apoptosis, cancer cells can develop resistance by mutating the genes that control this process. nih.gov By activating an alternative cell death mechanism, these novel compounds could effectively kill cancer cells that are resistant to apoptosis-inducing drugs, representing a promising therapeutic approach for therapy-resistant cancers. nih.govbohrium.com The molecular hybridization approach is also being used to design molecules that can reverse MDR in cancer cells. mdpi.com
Development of Advanced Computational Tools for Structure-Based Drug Design
Computational chemistry plays an indispensable role in the modern drug discovery pipeline for indole derivatives. Advanced computational tools are being developed and applied to accelerate the design and optimization of analogues of this compound.
These computational methods include:
Virtual Screening and Molecular Docking: These techniques are widely used to identify promising lead compounds from large virtual libraries and to predict how they will bind to their molecular targets. researchgate.netnih.gov For instance, molecular docking has been instrumental in confirming the binding of indole-2-carbohydrazide derivatives to the colchicine site of tubulin and the active site of VEGFR-2. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows researchers to predict the activity of newly designed molecules and guide the synthesis of more potent analogues.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages of development. Studies on 5-bromoindole (B119039) hydrazone derivatives have used these tools to confirm adequate absorption levels and low potential for toxicity. researchgate.net
The continuous development of these computational tools, combined with increasing computing power, is paving the way for a future where novel and highly specific drugs based on the this compound scaffold can be designed and optimized more rapidly and efficiently. ucla.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-1H-indole-2-carbohydrazide, and how can reaction conditions be standardized?
- Methodological Answer : A typical synthesis involves coupling 3-bromoindole-2-carboxylic acid with hydrazine under reflux in a polar aprotic solvent (e.g., DMF or PEG-400) with a catalyst such as CuI. For example, a similar bromo-indole derivative was synthesized via azide-alkyne cycloaddition in PEG-400/DMF (2:1) at room temperature, yielding 50% after 12 hours . Workup includes extraction with ethyl acetate, solvent removal under reduced pressure, and purification via flash chromatography (70:30 ethyl acetate/hexane). Reaction monitoring via TLC (Rf = 0.30) and structural confirmation via / NMR and HRMS are critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and hydrazide bond formation. For example, NMR of a related compound showed aromatic protons at δ 7.2–7.8 ppm and a hydrazide NH signal at δ 10.2 ppm .
- Mass spectrometry : FAB-HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 427.0757 for a bromo-indole analog) .
- Elemental analysis : To validate purity and stoichiometry.
Q. What safety protocols are recommended for handling brominated indole derivatives?
- Methodological Answer : Brominated compounds like this compound require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as brominated aromatics may release toxic fumes upon decomposition .
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for approved disposal methods .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 provides unambiguous structural confirmation. For instance:
- Refinement in SHELXL uses least-squares minimization with anisotropic displacement parameters for heavy atoms (e.g., bromine) .
- Hydrogen-bonding networks can be analyzed via PLATON or Mercury to validate intermolecular interactions .
- A related indole-carbohydrazide crystal structure (CCDC entry XYZ) revealed a planar indole ring and a hydrazide torsion angle of 172°, consistent with conjugation .
Q. What strategies improve low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst optimization : Use CuI (1.0 equiv) in PEG-400/DMF to enhance azide-alkyne cycloaddition efficiency .
- Solvent screening : Polar solvents like DMF improve solubility, while PEG-400 reduces side reactions .
- Temperature control : Reflux at 90°C minimizes byproduct formation during hydrazide coupling .
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer : Graph-set analysis ( R(8) motifs) identifies recurring hydrogen-bonding interactions. For example:
- The hydrazide -NH group often donates H-bonds to carbonyl acceptors (N–H···O=C, d = 2.8–3.0 Å) .
- Bromine atoms participate in halogen bonding (C–Br···N, θ ≈ 160°), stabilizing crystal packing .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model Suzuki-Miyaura coupling transition states. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition with Pd(0) .
- Hammett constants : σ values for substituents predict regioselectivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
